molecular formula C14H15N7O2 B14573584 4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine CAS No. 61654-29-3

4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine

Cat. No.: B14573584
CAS No.: 61654-29-3
M. Wt: 313.31 g/mol
InChI Key: DTCAWKICRXDTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine is a complex organic compound with the chemical formula C₁₄H₁₅N₇O₂. This compound is part of a group of stereoisomers and is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a diazenyl linkage to a nitrophenyl hydrazine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The dimethyl groups are introduced through alkylation reactions, while the diazenyl linkage is formed via azo coupling reactions. The nitrophenyl hydrazine moiety is synthesized separately and then coupled to the pyrimidine core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine involves its interaction with specific molecular targets. The diazenyl linkage and nitrophenyl moiety play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine is unique due to its combination of a pyrimidine core with dimethyl groups and a diazenyl linkage to a nitrophenyl hydrazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61654-29-3

Molecular Formula

C14H15N7O2

Molecular Weight

313.31 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)imino-N'-(4-nitroanilino)ethanimidamide

InChI

InChI=1S/C14H15N7O2/c1-9-8-10(2)16-14(15-9)20-18-11(3)17-19-12-4-6-13(7-5-12)21(22)23/h4-8,19H,1-3H3

InChI Key

DTCAWKICRXDTHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=NC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.